Ethyl 3-bromo-2,2-difluoropropanoate

Catalog No.
S733559
CAS No.
111773-24-1
M.F
C5H7BrF2O2
M. Wt
217.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2,2-difluoropropanoate

CAS Number

111773-24-1

Product Name

Ethyl 3-bromo-2,2-difluoropropanoate

IUPAC Name

ethyl 3-bromo-2,2-difluoropropanoate

Molecular Formula

C5H7BrF2O2

Molecular Weight

217.01 g/mol

InChI

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3

InChI Key

PLIFTLNQZPFIPS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CBr)(F)F

Canonical SMILES

CCOC(=O)C(CBr)(F)F

Organic Synthesis:

Ethyl 3-bromo-2,2-difluoropropanoate finds application as a versatile building block in organic synthesis. Its unique combination of functional groups, including an ester, a bromo, and two fluorine atoms, allows it to participate in various reactions to form complex molecules.

Studies have reported its use in the synthesis of:

  • Fluorinated heterocycles, which are a class of organic compounds with potential applications in medicinal chemistry and materials science .
  • Fluorinated alkenes, which are essential building blocks for various fluorinated materials .
  • Fluorinated amino acids, which are of interest for their potential therapeutic applications .

Medicinal Chemistry:

Due to the presence of fluorine atoms, Ethyl 3-bromo-2,2-difluoropropanoate has been explored for its potential medicinal properties. Fluorine substitution can improve the potency, selectivity, and metabolic stability of drug candidates.

Research suggests its potential in the development of drugs for:

  • Neurodegenerative diseases: Studies have investigated its use in the synthesis of potential therapeutics for Alzheimer's disease .
  • Cancer: Some studies have explored its application in the synthesis of anti-cancer agents .

Ethyl 3-bromo-2,2-difluoropropanoate is a halogenated ester with the molecular formula C5_5H7_7BrF2_2O2_2 and a molecular weight of 217.01 g/mol. This compound appears as a colorless liquid and is soluble in common organic solvents such as ethanol, acetone, and diethyl ether. It is characterized by its unique combination of bromine and fluorine atoms, which contributes to its distinctive reactivity and properties. Ethyl 3-bromo-2,2-difluoropropanoate is often utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and material science applications

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Cross-Coupling Reactions: It can undergo halogen-bond-promoted direct cross-coupling with coumarins and quinolinones, leading to the formation of difluoroalkylated derivatives .
  • Oxidation and Reduction Reactions: While specific reactions are less documented, it is likely to participate in oxidation and reduction under suitable conditions.

Ethyl 3-bromo-2,2-difluoropropanoate exhibits significant biological activity. It has been shown to possess antifungal and antibacterial properties, as well as the ability to inhibit cancer cell growth. In vitro studies indicate potent antitumor efficacy against various cancer cell lines, including Huh-7 (hepatocellular carcinoma) and A549 (lung carcinoma), with IC50_{50} values indicating effective growth inhibition .

Mechanism of Action

The compound interacts with biological targets primarily through halogen bonding, a pivotal non-covalent interaction that facilitates its biochemical effects. This interaction may lead to alterations in enzyme activity or gene expression that contribute to its observed antitumor effects .

Several synthetic routes exist for the preparation of ethyl 3-bromo-2,2-difluoropropanoate. A common method involves the reaction of 2,2,3,3-tetrafluoroxetane with diethyl ether under controlled conditions. This approach allows for the incorporation of bromine and fluorine into the propanoate structure effectively

Ethyl 3-bromo-2,2-difluoropropanoate has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antihypertensive agents such as Olmesartan medoxomil, an angiotensin receptor blocker used for hypertension treatment. Additionally, it is involved in developing antitumor and anti-inflammatory drugs

    Research indicates that ethyl 3-bromo-2,2-difluoropropanoate can form halogen bonds with various substrates. This property facilitates its use in cross-coupling reactions that generate structurally diverse compounds with potential therapeutic applications. Studies have demonstrated its effectiveness in synthesizing difluoroalkylated derivatives that exhibit significant biological activity against cancer cell lines .

Ethyl 3-bromo-2,2-difluoropropanoate shares structural similarities with several other halogenated compounds:

Compound NameStructure TypeUnique Features
ChlorofluorocarbonsHalogenated hydrocarbonsUsed primarily in refrigeration; contains chlorine.
HalonsBrominated compoundsUsed in fire suppression systems; contains bromine.
Ethyl bromodifluoroacetateHalogenated esterSimilar reactivity; used in organic synthesis.

What distinguishes ethyl 3-bromo-2,2-difluoropropanoate is its specific combination of bromine and fluorine atoms that enhances its reactivity and makes it particularly valuable for specialized applications in pharmaceuticals and material sciences . Its unique halogen bonding capabilities further set it apart from other similar compounds.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

Ethyl 3-bromo-2,2-difluoropropanoate

Dates

Last modified: 08-15-2023

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